molecular formula C9H16N4 B2977067 (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine CAS No. 2166044-68-2

(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine

Cat. No.: B2977067
CAS No.: 2166044-68-2
M. Wt: 180.255
InChI Key: BFSKWJXXCFDEDP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional coverage . The specific (3S,4R) stereochemistry of this compound is critical, as the absolute and relative configuration of chiral centers in a pyrrolidine ring can lead to vastly different biological profiles due to the enantioselective nature of protein targets . This compound features a 1-methylimidazole substituent, a nitrogen-rich aromatic heterocycle known to improve aqueous solubility and facilitate hydrogen-bonding interactions with biological targets, which are desirable properties for drug candidates . Pyrrolidine-based compounds are widely utilized in the synthesis of biologically active molecules and are found in numerous FDA-approved drugs . The distinct spatial orientation of substituents in this stereoisomer makes it a vital building block for developing potent and selective ligands for various therapeutic targets. This product is intended for research applications such as use as a synthetic intermediate, in hit-to-lead optimization campaigns, and for investigating structure-activity relationships (SAR) in novel drug discovery projects. FOR RESEARCH USE ONLY. Not for use in human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,4R)-1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKWJXXCFDEDP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)N)C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)N)C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N4
  • Molecular Weight : 252.35 g/mol
  • IUPAC Name : (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine

The biological activity of (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is primarily attributed to its interaction with specific biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its imidazole moiety suggests potential interactions with histamine receptors and other neurotransmitter receptors.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds containing imidazole rings. For instance, derivatives exhibiting significant activity against viruses such as HSV and VSV have been reported. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

2. Anti-inflammatory Effects

Compounds similar to (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine have demonstrated anti-inflammatory effects by inhibiting cytokine production and modulating inflammatory pathways. The inhibition of key enzymes involved in inflammation has been documented .

3. Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective qualities, potentially through the modulation of neuroinflammatory responses and protection against oxidative stress. These properties are particularly relevant in the context of neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of imidazole-containing compounds found that several derivatives exhibited IC50 values in the low micromolar range against HSV and VSV, suggesting that (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine may share similar properties .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, related compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine could be effective in managing inflammatory conditions .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralVarious ImidazolesInhibition of HSV/VSV replication
Anti-inflammatorySimilar DerivativesReduction in TNF-alpha production
NeuroprotectiveImidazole CompoundsProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, stereochemical, and functional differences between the target compound and related analogs:

Compound Name Structure Stereochemistry Functional Groups Molecular Weight (g/mol) Key Biological/Pharmacological Notes
(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine (Target) Pyrrolidine with imidazole and amine 3S,4R Primary amine, methyl-imidazole 209.27 Potential mAChR/histamine receptor modulation (theoretical)
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)-3-pyrrolidinecarboxylic acid dihydrochloride Pyrrolidine with imidazole and carboxylic acid 3S,4S Carboxylic acid, methyl-imidazole 279.17 (free acid) + HCl Likely reduced membrane permeability due to ionized carboxylic acid; used in crystallography studies
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine Pyrrolidine with benzyl and imidazole Racemic (3R,4S) Benzyl group, primary amine, methyl-imidazole 256.35 Benzyl group enhances lipophilicity; racemic mixture complicates enantiomer-specific activity
Pilocarpine Dihydrofuranone with imidazole 3S,4R Lactone, ethyl group, methyl-imidazole 208.26 FDA-approved cholinergic agonist for glaucoma/dry mouth; stereochemistry critical for mAChR binding
rac-(3R,4R)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride Pyrrolidine with ester and imidazole Racemic (3R,4R) Ester, methyl-imidazole 279.17 (free ester) + HCl Ester group may serve as a prodrug; stereochemistry alters target selectivity

Stereochemical and Functional Group Analysis

  • Stereochemistry : The (3S,4R) configuration distinguishes the target compound from diastereomers like (3S,4S)-carboxylic acid derivatives and racemic mixtures (e.g., rac-3R,4S or 3R,4R). Pilocarpine shares the (3S,4R) configuration, which is essential for its mAChR agonist activity, suggesting similar stereochemical requirements for the target compound’s bioactivity .
  • Functional Groups: Amine vs. In contrast, carboxylic acid derivatives (e.g., ) are ionized at neutral pH, limiting blood-brain barrier penetration . Benzyl vs.

Pharmacological Implications

  • Target Selectivity: Pilocarpine’s (3S,4R)-configured imidazole moiety directly interacts with mAChR’s aspartate residue (D103 in M3 subtype), a mechanism likely conserved in the target compound. Substituting the dihydrofuranone ring with pyrrolidine may alter binding kinetics or off-target effects .
  • Racemic Mixtures : Compounds like rac-(3R,4S)-benzyl analogs exhibit mixed enantiomer activities, complicating therapeutic use. Enantiopure synthesis of the target compound could mitigate this issue .

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